3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile
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Overview
Description
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group, a formyl group, and a propanenitrile group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
The synthesis of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Chemical Reactions Analysis
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine: This compound can be used in the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The chloro and formyl groups can also participate in various chemical interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
3-(2-Chloro-5-formyl-1H-imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:
3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile: This compound has a phenyl group instead of a chloro group, which can affect its biological activity and chemical reactivity.
2-(2-Chloro-1H-imidazol-1-yl)acetonitrile: This compound has a different substitution pattern on the imidazole ring, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
3-(2-chloro-5-formylimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3O/c8-7-10-4-6(5-12)11(7)3-1-2-9/h4-5H,1,3H2 |
InChI Key |
QCKCPGCYIKXMBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)Cl)CCC#N)C=O |
Origin of Product |
United States |
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